2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and an isochroman-3-ylmethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide typically involves the following steps:
Preparation of 3,4-dimethoxyphenylacetic acid: This can be achieved through the methylation of 3,4-dihydroxyphenylacetic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of 3,4-dimethoxyphenylacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Synthesis of isochroman-3-ylmethylamine: Isochroman-3-ylmethylamine can be synthesized from isochroman through a series of reactions including reduction and amination.
Coupling Reaction: Finally, the 3,4-dimethoxyphenylacetyl chloride is reacted with isochroman-3-ylmethylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy groups and the isochroman moiety could influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)acetamide: Lacks the isochroman-3-ylmethyl group.
N-(isochroman-3-ylmethyl)acetamide: Lacks the 3,4-dimethoxyphenyl group.
2-(3,4-dihydroxyphenyl)-N-(isochroman-3-ylmethyl)acetamide: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide is unique due to the combination of the 3,4-dimethoxyphenyl group and the isochroman-3-ylmethyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-8-7-14(9-19(18)24-2)10-20(22)21-12-17-11-15-5-3-4-6-16(15)13-25-17/h3-9,17H,10-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCQVVIKQZJHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CC3=CC=CC=C3CO2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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